molecular formula C10H10O3 B3355624 3-methoxy-5-methylisobenzofuran-1(3H)-one CAS No. 63113-02-0

3-methoxy-5-methylisobenzofuran-1(3H)-one

Cat. No.: B3355624
CAS No.: 63113-02-0
M. Wt: 178.18 g/mol
InChI Key: VPMLGZAGAYIGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-methylisobenzofuran-1(3H)-one (CAS 63113-02-0) is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . This compound belongs to the class of chemicals known as phthalides, which feature a 3H-isobenzofuran-1-one core structure . Phthalides are a significant area of research due to their presence in various natural products and their broad spectrum of pharmacological activities . Compounds within this class have been investigated for properties including antiplatelet, antioxidant, and antimicrobial activities, and some phthalide derivatives are used in the development of dyes and photographic materials . As a phthalide derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research for the construction of more complex molecules . It is offered for research purposes as a high-purity material. Researchers should consult the safety data sheet prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-7-8(5-6)10(12-2)13-9(7)11/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMLGZAGAYIGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569857
Record name 3-Methoxy-5-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63113-02-0
Record name 3-Methoxy-5-methyl-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63113-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 3 Methoxy 5 Methylisobenzofuran 1 3h One

Classical Approaches to Phthalide (B148349) Synthesis

Classical methods for the synthesis of the phthalide ring system are foundational and often involve multi-step sequences. These approaches, while sometimes lacking the elegance of modern methods, are robust and well-documented for a range of substituted phthalides.

One of the most traditional routes to phthalides involves the condensation of a suitable precursor followed by an intramolecular cyclization. For the target molecule, a plausible starting material would be a derivative of 2-carboxybenzaldehyde (B143210) or a related species. For instance, the reaction of o-phthalaldehydic acid with primary amines can yield 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org This occurs through a bimolecular nucleophilic substitution, where the amine attacks the lactol form of the acid. imjst.org

A hypothetical route to 3-methoxy-5-methylisobenzofuran-1(3H)-one could start from 2-formyl-6-methoxy-4-methylbenzoic acid. The cyclization of such a precursor, potentially under acidic or basic conditions, would lead to the desired phthalide. The mechanism for the cyclization of a related compound, 4-methoxy-2-(2-formylphenoxy)acetic acid, involves dehydration to a ketene (B1206846) intermediate, which is then trapped intramolecularly.

Reaction Type Starting Material Reagents/Conditions Product
Condensation/Cyclization2-Formyl-6-methoxy-4-methylbenzoic acidAcid or Base catalyst, Heat3-Hydroxy-5-methyl-7-methoxyisobenzofuran-1(3H)-one
Dehydration3-Hydroxy-5-methyl-7-methoxyisobenzofuran-1(3H)-oneDehydrating agent5-Methyl-7-methoxy-3-methyleneisobenzofuran-1(3H)-one

This table represents a hypothetical reaction scheme based on known transformations of similar molecules.

Thermal decomposition of specific precursors can also lead to the formation of the phthalide ring. Historically, the thermal decomposition of ethyl 2-(bromomethyl)benzoate was an early method for synthesizing the parent phthalide. While not a common modern method, it highlights the principle of forming the lactone ring through the elimination of a suitable leaving group.

The reduction of phthalic anhydrides or their derivatives is a very common and effective method for preparing phthalides. For the synthesis of this compound, a suitable precursor would be 4-methoxy-6-methylphthalic anhydride (B1165640). The reduction can be achieved using various reducing agents. A process for preparing substituted phthalic anhydrides, such as 4-methylphthalic anhydride, involves the reaction of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride with bromine in the presence of a catalytic amount of an acid acceptor like dimethylformamide or pyridine. acs.org

A plausible synthetic sequence could involve the initial synthesis of 4-methoxy-6-methylphthalic anhydride followed by a selective reduction. The reduction of a related compound, 3-methoxy-phthalic acid anhydride, with malonic acid and triethylamine (B128534) has been reported to yield 3-hydroxy-7-methoxy-3-methyl-phthalide. prepchem.com Another approach involves the zinc reduction of N-substituted phthalimides in the presence of a base to yield the corresponding phthalide. google.com

Starting Material Reducing Agent Product
4-Methoxy-6-methylphthalic anhydrideNaBH₄, LiAlH₄, or Zn/NaOH3-Hydroxy-5-methyl-7-methoxyisobenzofuran-1(3H)-one
N-Alkyl-4-methoxy-6-methylphthalimideZn, NaOH5-Methoxy-7-methylisobenzofuran-1(3H)-one

This table illustrates potential reduction reactions based on established methods for analogous compounds.

Grignard reagents can also be used to react with phthalic anhydrides. leah4sci.comu-tokyo.ac.jpmasterorganicchemistry.commasterorganicchemistry.com For example, the reaction of 4-methoxyphthalic anhydride with Grignard reagents has been studied, showing that the reaction preferentially occurs at the carbonyl group meta to the methoxy (B1213986) group. acs.org This could be a viable route to introduce a substituent at the 3-position.

Modern and Advanced Synthetic Strategies

More contemporary approaches to phthalide synthesis often employ catalysis to achieve higher efficiency, selectivity, and milder reaction conditions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. While no specific organocatalytic synthesis for this compound has been reported, the principles can be applied. For instance, a key intermediate for the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one was synthesized via an asymmetric transfer hydrogenation process, highlighting the potential for creating chiral centers at the 3-position. researchgate.net

Transition metal catalysis, particularly with palladium, has been extensively used for the synthesis of heterocyclic compounds, including phthalides. prepchem.com These methods often involve carbonylation reactions where carbon monoxide is incorporated into the molecule. prepchem.com The use of CO surrogates is also a significant advancement in this area. prepchem.com

A relevant example is the palladium-catalyzed synthesis of 5-methoxyisobenzofuran-1(3H)-one from 4-methoxybenzoic acid and dibromomethane. nih.gov This reaction proceeds with palladium(II) acetate (B1210297) as the catalyst and potassium bicarbonate as the base. nih.gov Adapting this methodology to a substituted benzoic acid, such as 4-methoxy-2-methylbenzoic acid, could provide a direct route to the target molecule.

Catalyst System Starting Materials Reaction Type Potential Product
Pd(OAc)₂, K₂CO₃4-Methoxy-2-methylbenzoic acid, CH₂Br₂C-H activation/Lactonization5-Methoxy-7-methylisobenzofuran-1(3H)-one
Pd catalyst, CO source2-Bromo-6-methoxy-4-methylbenzyl alcoholCarbonylation/CyclizationThis compound

This table outlines hypothetical transition metal-catalyzed reactions for the synthesis of the target compound based on known catalytic systems.

Palladium-catalyzed reactions of benzofuran-2-ylmethyl acetates with various nucleophiles have also been investigated, demonstrating the versatility of palladium in functionalizing the benzofuran (B130515) core. nih.govunicatt.it

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.gov This technology is particularly aligned with the principles of green chemistry by promoting energy efficiency and often enabling solvent-free reactions. researchgate.netyoutube.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of isobenzofuran-1(3H)-one derivatives. For instance, the condensation of 2-carboxybenzaldehyde with various ketones can be efficiently catalyzed by sulphamic acid under solvent-free microwave conditions, achieving good yields in a matter of minutes compared to hours required for conventional heating. researchgate.net

A new method for the synthesis of benzofuran-3(2H)-ones, structurally related to the target compound, was developed utilizing microwave irradiation. semanticscholar.orgresearchgate.net This approach screened various reaction conditions and benzoate (B1203000) substrates, demonstrating a rapid and facile route to these important dihydrobenzofuranones with yields ranging from 43% to 58%. semanticscholar.orgresearchgate.net The optimization of this microwave-assisted synthesis involved evaluating different temperatures, reaction times, and solvents, as illustrated in the table below.

Table 1: Optimization of Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones

Entry Temperature (°C) Time (min) Base (equiv.) Solvent Yield (%)
1 60 20 K₂CO₃ (1.0) CH₃OH/DMF 0
2 100 20 K₂CO₃ (1.0) CH₃OH/DMF 0
3 120 20 K₂CO₃ (1.0) CH₃OH/DMF 0
4 140 20 K₂CO₃ (1.0) CH₃OH/DMF 17
5 150 20 K₂CO₃ (1.0) CH₃OH/DMF 23
6 170 20 K₂CO₃ (1.0) CH₃OH/DMF 19
7 150 20 K₂CO₃ (1.0) DMF 8

Data sourced from a study on the microwave-assisted synthesis of benzofuran-3(2H)-ones. researchgate.net

Furthermore, microwave technology has been applied to one-pot, three-component syntheses of highly substituted benzofurans under Sonogashira conditions, showcasing the versatility of this method for constructing complex heterocyclic libraries. nih.gov

Photochemical Routes and Transformations

Photochemical reactions offer unique pathways for the synthesis and transformation of heterocyclic compounds by accessing excited states with distinct reactivity. The photochemical [2+2] cycloaddition is a well-established method for forming cyclobutane (B1203170) rings and has been applied to α,β-unsaturated lactones like 2(5H)-furanones. acs.org The mechanism of these reactions is thought to proceed through a triplet 1,4-biradical intermediate. ysu.amnih.gov

A particularly relevant example is the photochemical conversion of 2-formyl-arylketones into 3-substituted phthalides. acs.org This transformation can be induced by irradiation at 350 nm in dimethyl sulfoxide (B87167) (DMSO), providing a metal-free alternative to other synthetic methods. acs.orgorganic-chemistry.org This approach could be adapted for the synthesis of this compound from a suitable 2-formyl-acyl precursor.

The scope of photochemical cycloadditions has been explored with various unsaturated compounds, and the stereoselectivity of the reaction can be influenced by chiral auxiliaries. For instance, the photocycloaddition of acetylene (B1199291) to chiral 2(5H)-furanones has been investigated, with the substituent at the stereogenic center impacting the diastereoselectivity. acs.org

Cascade Cyclization and Annulation Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. These reactions are prized for their atom and step economy, leading to the rapid construction of complex molecular architectures from simple starting materials.

Several cascade strategies have been developed for the synthesis of the isobenzofuranone core. An iodine-promoted cascade cyclization of 2-(3-hydroxy-3,3-diarylprop-1-yn-1-yl)benzoates has been shown to produce 2-iodo-spiro[indene-1,1′-isobenzofuran]-3′-ones at room temperature. rsc.org Another approach involves an acid/base-steered cascade reaction of 2-acylbenzoic acids with isatoic anhydrides, which can be directed to form either isobenzofuranone derivatives or isoindolobenzoxazinones depending on the catalyst used (Na₂CO₃ or p-toluenesulfonic acid). mdpi.com

Radical cascade cyclizations also provide a powerful route to fused benzofuran derivatives. The reaction of propargyl iodophenol derivatives containing a tethered alkene can be initiated to form vinyl radicals, which then cyclize onto the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans. aalto.firesearchgate.net These products can serve as precursors to more complex benzofuran structures. aalto.fi

Regio- and Stereoselective Synthesis of this compound

Achieving control over the regiochemistry and stereochemistry is a central challenge in modern organic synthesis, particularly for creating specific isomers of biologically active molecules.

A notable method for the regioselective preparation of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for programmable substitution at any position on the benzofuranone ring. oregonstate.edu The reaction conditions can be optimized by screening different Lewis and protic acids to maximize the yield of the desired regioisomer. oregonstate.edu

Table 2: Effect of Additives on the Regioselective Synthesis of Benzofuranones

Entry Lewis Acid (mol%) Protic Acid (mol%) Temperature (°C) Time (h) Yield (%)
1 AlCl₃ (100) - 100 20 15
2 AlCl₃ (100) - 100 44 45
3 AlCl₃ (100) TFA (20) 100 2 55
4 AlCl₃ (100) TFA (20) 80 3 60
5 AlCl₃ (100) TFA (20) 120 1 42
6 - TFA (20) 120 1 65

Data adapted from a study on the regioselective synthesis of benzofuranones. oregonstate.edu

Control of Stereochemistry at the C3 Position

The stereocenter at the C3 position of the isobenzofuranone ring is a key feature of many biologically active natural products. nih.gov Consequently, significant effort has been dedicated to developing enantioselective methods to control this stereocenter.

One powerful strategy is the organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes. nih.gov This method provides access to highly enantioenriched 3-substituted phthalides. nih.govacs.org The choice of organocatalyst, such as an L-prolinamide derivative, is crucial for achieving high enantioselectivity. nih.gov The reaction conditions can be finely tuned, for instance, by the addition of an acid co-catalyst like benzoic acid, to enhance efficiency while maintaining high enantiomeric excess (ee). nih.gov

Table 3: Enantioselective Synthesis of Chiral 3-Substituted Phthalides

Entry Catalyst (mol%) Additive (mol%) Yield (%) ee (%)
1 H Me IV (10) PhCO₂H (10) 88 91
2 OMe Me IV (10) PhCO₂H (10) 85 95
3 Cl Me IV (10) PhCO₂H (10) 86 97
4 Br Me IV (10) PhCO₂H (10) 83 96
5 H Et IV (10) PhCO₂H (10) 82 92

Catalyst IV is an L-prolinamide alcohol. Data from an organocatalytic aldol-lactonization study. nih.gov

Stereoselective Reduction Methods

The stereoselective reduction of a carbonyl group at the C3 position precursor is another important strategy for establishing the C3 stereocenter. Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for this purpose.

Specifically, the ruthenium-catalyzed ATH of 2-acylarylcarboxylates, followed by in situ lactonization, provides a highly efficient route to enantiomerically pure 3-substituted phthalides. rsc.org The use of a chiral ligand, such as a derivative of TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with a ruthenium catalyst, can lead to excellent enantioselectivities. rsc.org This method is attractive due to its operational simplicity and the high levels of stereocontrol achieved.

Green Chemistry Approaches in Isobenzofuranone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of isobenzofuranones.

As previously discussed, microwave-assisted synthesis is a key green technology that significantly reduces energy consumption and reaction times. researchgate.net Solvent-free reaction conditions, often achievable with microwave heating, further enhance the green credentials of a synthetic route by minimizing waste and avoiding the use of volatile organic compounds. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry. An efficient domino one-pot synthesis of isobenzofuran-1(3H)-ones has been developed using water as the sole solvent. organic-chemistry.org This process involves a copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis. organic-chemistry.org

Furthermore, the development of recyclable catalysts is a major focus of green chemistry research. While not yet specifically applied to this compound, the development of heterogeneous catalysts, such as a microporous zinc phosphonate (B1237965) for CO₂ fixation into cyclic carbonates, exemplifies the type of sustainable catalytic systems that could be adapted for isobenzofuranone synthesis. rsc.org These approaches not only reduce waste but also simplify product purification.

Iii. Chemical Reactivity and Transformation of 3 Methoxy 5 Methylisobenzofuran 1 3h One

Reaction Mechanisms and Pathways

The reaction mechanisms involving this compound are diverse, reflecting the reactivity of the isobenzofuranone scaffold. While specific studies on 3-methoxy-5-methylisobenzofuran-1(3H)-one are not extensively documented, its reactivity can be inferred from the well-established chemistry of related phthalides.

The Substitution Radical-Nucleophilic Unimolecular (SRN1) reaction is a well-established pathway for nucleophilic substitution on aromatic compounds that may not proceed via classical polar mechanisms. wikipedia.orgchemistry-chemists.comorganicreactions.org This multi-step chain reaction is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. wikipedia.orgchemistry-chemists.com

The general SRN1 mechanism involves the following key steps:

Initiation: The aromatic substrate (ArX) accepts an electron from an initiator (e.g., photochemical, electrochemical, or solvated electrons) to form a radical anion, [ArX]•−. chemistry-chemists.com

Propagation:

The radical anion fragments, cleaving the C-X bond to yield an aryl radical (Ar•) and an anion of the leaving group (X-). wikipedia.orgchemistry-chemists.com

The newly formed aryl radical reacts with a nucleophile (Nu-) to create the radical anion of the substituted product, [ArNu]•−. wikipedia.org

This product radical anion then transfers an electron to a new molecule of the original substrate (ArX), propagating the chain reaction by forming the final product (ArNu) and another substrate radical anion ([ArX]•−). wikipedia.orgchemistry-chemists.com

Termination: The chain reaction can be terminated through various side reactions, such as the aryl radical abstracting a hydrogen atom from the solvent. wikipedia.org

Table 1: Key Steps of the SRN1 Mechanism

StepDescriptionGeneral Equation
Initiation Formation of a radical anion from the aromatic substrate.ArX + e- → [ArX]•−
Propagation 1 Fragmentation of the radical anion.[ArX]•− → Ar• + X-
Propagation 2 Reaction of the aryl radical with a nucleophile.Ar• + Nu- → [ArNu]•−
Propagation 3 Electron transfer to propagate the chain.[ArNu]•− + ArX → ArNu + [ArX]•−

Photochemical reactions provide a powerful tool for transforming isobenzofuranone structures. One notable transformation is photoenolization, a process that typically occurs in carbonyl compounds containing an ortho-alkyl group. youtube.com Upon irradiation, these compounds can undergo intramolecular hydrogen abstraction to form a transient enol intermediate. For this compound, this pathway could theoretically proceed if the lactone ring opens, allowing the ortho-methyl group to interact with the carbonyl. This photoenol intermediate can then be trapped or undergo further reactions. youtube.com

More broadly, photochemical methods are used in the synthesis and transformation of phthalides. researchgate.net For instance, visible-light-induced photoredox catalysis enables the direct oxidative lactonization of C(sp³)–H bonds to form phthalides, using oxygen as the terminal oxidant under metal-free conditions. rsc.org Another example involves the photochemical transformation of o-phthalaldehyde (B127526) into phthalide (B148349), demonstrating the utility of light in forming the core isobenzofuranone structure. researchgate.net

The core reactivity of the lactone in this compound involves the electrophilic carbonyl carbon. This site is susceptible to attack by a wide range of nucleophiles. khanacademy.orgchemguide.co.uk Such reactions can lead to the opening of the lactone ring, forming derivatives of 2-carboxybenzyl alcohol.

Furthermore, the methoxy (B1213986) group at the C-3 position is on a hemiacetal-like carbon, making it a potential leaving group. Nucleophilic substitution at this position allows for the introduction of various functionalities. rsc.orgrsc.org For example, treatment with different nucleophiles can replace the methoxy group to form new 3-substituted phthalides. This type of reaction is fundamental in the derivatization of the phthalide scaffold. rsc.org The reaction of 3-bromoisobenzofuran-1(3H)-one with triphenylphosphine, followed by further steps, is an example of nucleophilic substitution being used to create more complex derivatives. researchgate.net

The isobenzofuranone skeleton can undergo various ring-opening and rearrangement reactions, often catalyzed by acids or bases, leading to the formation of different heterocyclic systems. mdpi.com For instance, Lewis acids can catalyze the intramolecular ring-opening of related structures, providing a pathway to new molecular architectures. researchgate.net

In the presence of certain nucleophiles and under specific conditions, isobenzofuranones can undergo cascade reactions. For example, a base-catalyzed reaction of a 2-acylbenzoic acid with isatoic anhydride (B1165640) can produce isobenzofuranone derivatives, which can then be induced by acid to undergo intramolecular rearrangement and cyclization to yield more complex isoindolobenzoxazinones. mdpi.com Rearrangements such as the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, could also be envisioned for derivatives of this compound under strongly basic conditions. dalalinstitute.com Additionally, hypervalent iodine reagents have been used to mediate oxidative cyclization of 2-alkenylbenzoic acids, which can involve a 1,2-aryl migration to form isobenzofuranones. rsc.org

Derivatization and Functionalization Strategies

Modifying the this compound structure can be achieved through various synthetic strategies, targeting either the substituents or the aromatic ring itself.

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com The regioselectivity of this reaction is controlled by the directing effects of the substituents already present on the ring. mnstate.edukhanacademy.orglibretexts.org

The substituents on the ring are:

5-Methyl group (-CH₃): An activating, ortho, para-directing group.

Oxygen atom of the furanone ring (ether-like): An activating, ortho, para-directing group.

Carbonyl group of the lactone ring (-C=O): A deactivating, meta-directing group.

The combined influence of these groups determines the position of electrophilic attack. The powerful activating and directing effects of the ether oxygen and the methyl group will dominate over the deactivating effect of the carbonyl group. The available positions for substitution are C-4, C-6, and C-7.

The C-4 position is ortho to the activating methyl group and meta to the deactivating carbonyl group.

The C-6 position is ortho to the activating methyl group and para to the activating ether oxygen.

The C-7 position is ortho to the activating ether oxygen and meta to the methyl group.

Considering these effects, the C-6 and C-7 positions are the most activated and likely sites for electrophilic attack due to the strong ortho and para directing nature of the adjacent activating groups. The C-4 position is also activated, but perhaps to a lesser extent.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionDirecting Effect from -CH₃ (at C5)Directing Effect from Ring O (at C2)Directing Effect from -C=O (at C1)Overall Predicted Reactivity
C-4 ortho (Activating)-meta (Deactivating)Activated
C-6 ortho (Activating)para (Activating)-Strongly Activated
C-7 metaortho (Activating)-Strongly Activated

Modifications at the C3 Position

The C3 position of the isobenzofuranone scaffold is a key site for synthetic modification. The methoxy group at this position in this compound makes it a versatile precursor for introducing a variety of substituents via nucleophilic substitution reactions. In these reactions, the methoxy group serves as a leaving group, facilitated by the stability of the resulting oxocarbenium ion intermediate.

Detailed research on analogous 3-alkoxyisobenzofuranones demonstrates that a wide range of nucleophiles can displace the alkoxy group to form new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of 3-alkoxyphthalides with amines, thiols, and carbon nucleophiles like Grignard reagents or enolates leads to the corresponding 3-amino, 3-thio, and 3-alkyl/aryl substituted isobenzofuranones. These transformations are often catalyzed by acids to facilitate the departure of the methoxy group.

While direct studies on this compound are not extensively reported, the synthesis of various 3-substituted isobenzofuran-1(3H)-one derivatives from precursors like 2-formylbenzoic acid reacting with amines highlights the accessibility of the C3 position to nucleophilic attack. organic-chemistry.org This suggests that this compound would readily undergo similar transformations.

Table 1: Representative Nucleophilic Substitution Reactions at the C3 Position of Isobenzofuranones

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amine (e.g., R-NH₂)3-Amino-isobenzofuran-1(3H)-one
ThiolThiol (e.g., R-SH)3-Thio-isobenzofuran-1(3H)-one
Grignard ReagentAlkyl/Aryl Magnesium Halide (e.g., R-MgBr)3-Alkyl/Aryl-isobenzofuran-1(3H)-one
CyanideTrimethylsilyl cyanide (TMSCN)3-Cyano-isobenzofuran-1(3H)-one

Functionalization of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring at the 5-position is generally stable. However, under certain conditions, it can be cleaved to yield the corresponding phenol, 5-hydroxy-3-methoxy-5-methylisobenzofuran-1(3H)-one. This demethylation is a common transformation in natural product synthesis and medicinal chemistry to unmask a hydroxyl group, which can then be used for further functionalization or to modulate biological activity.

Standard reagents for the cleavage of aryl methyl ethers can be employed. organic-chemistry.org These include strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the sensitivity of other functional groups in the molecule. For a molecule like this compound, care must be taken to avoid cleavage of the lactone ring, which can occur under harsh acidic or basic conditions. Milder methods, such as using nucleophilic thiols in the presence of a base, have also been developed for selective demethylation of aryl methyl ethers. organic-chemistry.org

Table 2: Common Reagents for Aryl Methoxy Group Cleavage

ReagentConditionsProduct
Boron tribromide (BBr₃)Inert solvent (e.g., DCM), low temperature5-Hydroxy-isobenzofuran-1(3H)-one derivative
Hydrobromic acid (HBr)Acetic acid, heat5-Hydroxy-isobenzofuran-1(3H)-one derivative
2-(Diethylamino)ethanethiolBase (e.g., K₂CO₃), DMF, heat5-Hydroxy-isobenzofuran-1(3H)-one derivative

Reactions involving the Carbonyl Group

The carbonyl group of the lactone in this compound is a primary site for nucleophilic attack. This reactivity is central to many of the transformations of this class of compounds.

Reduction: The carbonyl group can be reduced to a hydroxyl group, which would lead to the formation of a diol after ring opening. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactone to the corresponding diol, 2-(hydroxymethyl)-4-methylbenzyl alcohol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally less reactive towards esters and lactones, but under specific conditions (e.g., higher temperatures or with additives), they can also effect this reduction. A partial reduction to the corresponding lactol (a cyclic hemiacetal) can sometimes be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with lactones to yield diols. The reaction proceeds via a two-step addition. The first equivalent of the organometallic reagent attacks the carbonyl carbon to form a hemiketal intermediate, which then opens to a ketone. A second equivalent of the organometallic reagent then attacks the newly formed ketone to give a diol upon acidic workup. For example, reaction of this compound with two equivalents of an alkyl Grignard reagent (R-MgBr) would be expected to yield a tertiary alcohol after ring opening.

Table 3: Reactivity of the Lactone Carbonyl Group

ReagentExpected Product
Lithium aluminum hydride (LiAlH₄) followed by H₃O⁺2-(Hydroxymethyl)-4-methylbenzyl alcohol
Diisobutylaluminium hydride (DIBAL-H), low temp.3-Methoxy-5-methylisobenzofuran-1,3-diol (lactol)
Grignard Reagent (e.g., 2 eq. CH₃MgBr) followed by H₃O⁺1-(2-(1-Hydroxy-1-methylethyl)-4-methylphenyl)ethanol

Iv. Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3 Methoxy 5 Methylisobenzofuran 1 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of 3-methoxy-5-methylisobenzofuran-1(3H)-one, specific signals (resonances) corresponding to each chemically non-equivalent proton are expected. The chemical shift (δ) of these signals, their integration (the area under the peak), and their multiplicity (splitting pattern) provide a wealth of structural information.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, three distinct signals are anticipated. The proton at position 4 will likely appear as a singlet or a narrowly split doublet. The protons at positions 6 and 7 will likely show doublet or meta-coupling patterns.

Methine Proton (H-3): The proton at the chiral center (C-3) is directly attached to both an oxygen atom and the aromatic ring system, which would place its resonance at a characteristically downfield position, likely appearing as a singlet.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring will also present as a singlet, generally further upfield in the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-4, H-6, H-7)~ 7.2 - 7.8m (multiplet)3H
Methine H (H-3)~ 6.5 - 7.0s (singlet)1H
Methoxy (-OCH₃)~ 3.8 - 4.0s (singlet)3H
Aromatic Methyl (-CH₃)~ 2.4 - 2.6s (singlet)3H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The ester carbonyl carbon (C-1) is the most deshielded and will appear significantly downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 120-155 ppm region. The carbons bearing substituents (C-5 and the fused ring carbons) will have distinct chemical shifts compared to those bearing only hydrogen.

Acetal (B89532) Carbon (C-3): The carbon at position 3, bonded to two oxygen atoms, will appear in the acetal region, typically around δ 80-90 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found in the upfield region, generally around δ 55-60 ppm.

Methyl Carbon (-CH₃): The aromatic methyl carbon is typically one of the most upfield signals, appearing around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 170.0
Aromatic C (quaternary)~ 145.0 - 155.0
Aromatic C (CH)~ 120.0 - 135.0
C-3 (CH-O)~ 85.0
Methoxy (-OCH₃)~ 58.0
Aromatic Methyl (-CH₃)~ 21.0

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to confirm the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the methoxy proton singlet and the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. Key HMBC correlations would include those from the methyl protons to the aromatic carbons, and from the methine proton (H-3) to the carbonyl carbon (C-1) and the aromatic ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum would provide further structural clues, often involving the loss of the methoxy group or other small neutral molecules.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₀H₁₀O₃, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for C₁₀H₁₀O₃: 178.06299 Da

An experimental HRMS result matching this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group. This is one of the most prominent peaks in the spectrum, typically appearing in the range of 1750-1770 cm⁻¹.

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and ether linkages would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-H Stretch: Signals for C-H stretching will appear around 2850-3100 cm⁻¹. This region includes stretching vibrations for the aromatic C-H, and the aliphatic C-H bonds of the methoxy and methyl groups.

Table 3: Predicted IR Absorption Bands for this compound Data are predicted based on characteristic group frequencies.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=O (Ester) Stretch1750 - 1770Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O (Ester/Ether) Stretch1000 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The isobenzofuranone core in this compound contains a benzene ring and a carbonyl group, which are expected to give rise to characteristic absorption bands.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively detailed in publicly available literature. However, studies on related isobenzofuranone derivatives indicate that these compounds exhibit UV absorption maxima. For instance, some isobenzofuranone derivatives are analyzed using spectrophotometers like the Perkin-Elmer Lambda 900 UV/VIS/NIR spectrophotometer. nih.gov Theoretical calculations on similar structures, such as 1,3-diarylisobenzofuran derivatives, have also been performed to predict their UV-Vis spectra. researchgate.net In a typical analysis, the compound would be dissolved in a UV-transparent solvent, such as ethanol (B145695) or methanol (B129727), and the absorbance would be measured over a range of wavelengths, typically from 200 to 400 nm, to identify the wavelengths of maximum absorbance (λmax). These values are indicative of the electronic transitions within the molecule and can be used for qualitative analysis and concentration determination via the Beer-Lambert law.

Table 1: Representative UV-Vis Spectroscopic Data for Isobenzofuranone Derivatives

Compound Classλmax (nm)SolventNotes
Isobenzofuranone Derivatives~210-300Methanol/EthanolExpected range based on the benzofuranone chromophore.
Amino-NBD Derivatives478-488Not SpecifiedExample of a substituted benzofurazan (B1196253) derivative showing absorption in the visible range. researchgate.net
DPPH Radical Adducts517Not SpecifiedUsed in antioxidant assays to measure scavenging activity. nih.gov

Note: The data in this table is representative of the compound class and not specific to this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule.

While a specific crystal structure for this compound is not publicly documented, the crystallographic analysis of a closely related compound, 5-methoxy-2-benzofuran-1(3H)-one, offers significant insight into the expected solid-state structure. In a study of this related molecule, single crystals were obtained by slow evaporation from an acetone (B3395972) solution. The analysis revealed a nearly planar molecular skeleton. The crystal structure was stabilized by weak intermolecular C—H⋯O hydrogen bonds, which connect the molecules into a two-dimensional network. Such analyses provide unambiguous confirmation of the connectivity and conformation of the molecule in the solid state.

Table 2: Illustrative Crystallographic Data for a Related Isobenzofuranone

ParameterValue (for 5-methoxy-2-benzofuran-1(3H)-one)
Chemical FormulaC₉H₈O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)°
R-factorR[F² > 2σ(F²)] = 0.049
Data Source nih.gov

Note: This data is for the related compound 5-methoxy-2-benzofuran-1(3H)-one and serves as an illustrative example.

Chromatographic Methods for Purity and Analysis (HPLC, UPLC, LC-MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and providing a means for its detection in various matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of isobenzofuranone derivatives. A typical HPLC method for this compound would involve a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. sielc.com By monitoring the eluent with a UV detector at a wavelength corresponding to a λmax of the compound, its retention time can be determined, which is a characteristic property under specific chromatographic conditions.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and higher resolution compared to traditional HPLC. mdpi.com This technique is particularly advantageous for high-throughput analysis and for separating closely related impurities from the main compound. The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. nih.govwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Table 3: Typical Parameters for Chromatographic Analysis of Isobenzofuranone Derivatives

ParameterHPLCUPLCLC-MS
Column C18, 5 µm particle sizeC18, <2 µm particle sizeC18, various particle sizes
Mobile Phase Acetonitrile/Water with Formic or Phosphoric AcidAcetonitrile/Water with Formic AcidAcetonitrile/Water with Formic Acid
Detection UV-Vis DetectorUV-Vis DetectorMass Spectrometer (e.g., QTOF, Triple Quadrupole)
Ionization (LC-MS) N/AN/AElectrospray Ionization (ESI)
Key Advantage Robust and widely availableHigh speed and resolutionHigh sensitivity and specificity

V. Computational and Theoretical Chemistry Studies

Electronic Structure and Conformation Analysis (e.g., DFT calculations)

No published studies containing data from DFT calculations on the electronic structure or conformational analysis of 3-methoxy-5-methylisobenzofuran-1(3H)-one were found.

Reaction Mechanism Elucidation through Computational Modeling

No literature detailing the use of computational modeling to elucidate the reaction mechanisms of this compound could be located.

Prediction of Spectroscopic Properties

There are no available studies that report the theoretical prediction of spectroscopic properties for this compound.

Molecular Dynamics Simulations (if applicable for reactivity)

No molecular dynamics simulation studies concerning the reactivity of this compound have been found in the searched literature.

Vi. Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical

Role as a Synthetic Intermediate for Complex Molecular Architectures

As a functionalized heterocyclic compound, 3-methoxy-5-methylisobenzofuran-1(3H)-one is a valuable intermediate in organic synthesis. bldpharm.com The phthalide (B148349) core itself is recognized as a foundational precursor for a wide array of compounds, and its application as a building block is well-established. researchgate.net The specific substituents of this molecule—a methoxy (B1213986) group at the 3-position and a methyl group on the benzene (B151609) ring—provide reactive sites for further chemical modification.

The chemical reactivity of the 3-methoxy group allows for the synthesis of various other 3-substituted isobenzofuranones. The methoxy group can act as a leaving group in nucleophilic substitution reactions. For instance, reacting 3-alkoxy or 3-hydroxy phthalides with primary amines, including heterocyclic amines, yields 3-amino substituted isobenzofuranone derivatives. imjst.org This type of transformation highlights the role of the core molecule as a scaffold for generating a library of new phthalide compounds with diverse functionalities.

General methods for derivatizing the phthalide skeleton often involve transformations at the 3-position. Isobenzofuran-1(3H)-ones can be converted to 3-bromoisobenzofuran-1(3H)-one via free-radical bromination, which can then undergo further reactions. researchgate.net Similarly, the reaction of o-phthalaldehydic acid with amines is a known route to 3-substituted derivatives, demonstrating the accessibility of this position for creating new molecules. imjst.org These established reaction pathways for the general phthalide structure are applicable to this compound for creating novel, more complex derivatives.

Table 1: Examples of Reactions for Derivatizing the Phthalide Core

Starting Material Class Reagent(s) Product Class Reference
o-Phthalaldehydic Acid Primary Heterocyclic Amines 3-Substituted Isobenzofuran-1(3H)-one Derivatives imjst.org
Isobenzofuran-1(3H)-one N-Bromosuccinimide (NBS) 3-Bromoisobenzofuran-1(3H)-one researchgate.net
3-Bromoisobenzofuran-1(3H)-one Triphenylphosphine, Triethylamine (B128534), Aldehydes 3-Alkylidene(arylidene)isobenzofuran-1(3H)-one researchgate.net
3-Ylidenephthalides H₂O, Rh/Hf Cocatalyst Chiral 3-Substituted Phthalides acs.org

Heterocyclic compounds are fundamental building blocks in organic synthesis, and this compound falls into this important class of molecules. bldpharm.com Phthalides are not only valuable targets but also serve as starting points for synthesizing other complex heterocyclic systems. researchgate.netimjst.org For example, phthalide derivatives have been used as precursors in the synthesis of compounds like anthracyclinones and anthraquinone (B42736) derivatives. imjst.org

The reaction between o-phthalaldehydic acid and primary heterocyclic amines to yield N-(3-phthalidyl) amines demonstrates a direct pathway from a phthalide precursor to a more complex heterocyclic structure. imjst.org The versatility of the phthalide structure allows it to be incorporated into various synthetic strategies aimed at producing novel heterocyclic compounds, which are of significant interest in fields ranging from pharmaceuticals to materials science. researchgate.net

While specific research detailing the use of this compound in optical materials is not extensively documented in primary literature, its classification as a building block for such applications by chemical suppliers suggests potential in this area. bldpharm.com The broader class of phthalide derivatives is known to be integral to the structure of certain dyes. Phthalimides, which are structurally related to phthalides, are used in the dyestuff industry. rsc.org The core structure is a component of well-known indicator dyes like phenolphthalein, where the lactone ring's ability to open and close is key to the color change mechanism. This reactivity is fundamental to the development of functional dyes and optical materials.

Development of Novel Synthetic Reagents or Catalysts derived from this compound

Currently, there is limited available information on the specific development of novel synthetic reagents or catalysts directly derived from this compound. Synthetic research more commonly describes the use of catalysts, such as palladium, to facilitate the synthesis of phthalide compounds themselves. nih.gov However, the potential for phthalide derivatives to act as ligands for metal catalysts or as organocatalysts remains an area for possible future exploration, given the structural rigidity and available functional groups on the molecule.

Vii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for isobenzofuranones often involve multi-step procedures, harsh reaction conditions, or the use of stoichiometric and often toxic reagents. Future research should prioritize the development of green, efficient, and economically viable methods for the synthesis of 3-methoxy-5-methylisobenzofuran-1(3H)-one .

перспективні напрямки досліджень (Prospective Research Directions)

Approach Description Potential Advantages Key References
Catalytic C-H Activation/Annulation Rhodium(III) or Palladium(II)-catalyzed [4+1] annulation of 4-methyl-2-alkoxycarbonylbenzoic acids with appropriate one-carbon synthons. This approach avoids pre-functionalization of starting materials. chemistryviews.org High atom economy, reduced waste, access to diverse derivatives from simple precursors. chemistryviews.org
Electrochemical Synthesis Anodic oxidation of 2-alkyl- or 2-formyl-4-methylbenzoic acid derivatives. This method uses electricity as a "clean" oxidant, avoiding chemical oxidants. caltech.eduorganic-chemistry.org Environmentally benign, mild conditions, high selectivity, potential for scalability. caltech.eduorganic-chemistry.orgacs.org
Visible-Light Photocatalysis Use of photocatalysts (e.g., DDQ/tert-butyl nitrite) to mediate the intramolecular lactonization of corresponding o-substituted benzoic acids under visible light irradiation. organic-chemistry.org Utilizes a renewable energy source, operates under mild conditions, often produces only water as a byproduct. organic-chemistry.org
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions, such as the condensation of 2-carboxy-4-methylbenzaldehyde with methanol (B129727) using a solid acid catalyst like sulfamic acid. researchgate.net Drastically reduced reaction times, improved yields, enhanced energy efficiency. researchgate.net

| Flow Chemistry | Continuous flow synthesis allows for precise control over reaction parameters (temperature, pressure, reaction time), improving safety, yield, and scalability for key synthetic steps. | Enhanced safety and control, easy scalability, integration of multiple reaction steps. | N/A |

Future efforts should focus on optimizing these sustainable methods for the specific synthesis of This compound , potentially starting from readily available precursors like 4-methylbenzoic acid.

Exploration of Undiscovered Reactivity Profiles

The reactivity of This compound is largely unexplored. The presence of the methoxy (B1213986) group at the C-3 position creates a hemiaminal ether-like linkage, suggesting a rich and diverse reactivity profile that warrants investigation.

Potential Reaction Pathways for Exploration:

Nucleophilic Displacement at C-3: The methoxy group can potentially be displaced by a variety of nucleophiles (e.g., amines, thiols, carbon nucleophiles) under Lewis or Brønsted acid catalysis to generate a library of novel C-3 substituted isobenzofuranones.

[4+2] and [8+2] Cycloaddition Reactions: Isobenzofuranones can act as dienophiles or participate in cycloadditions. The electronic effects of the methoxy and methyl groups on the aromatic ring could influence the regioselectivity and stereoselectivity of these reactions. pku.edu.cn

Ring-Opening Reactions: Under specific conditions (e.g., strong reducing agents or specific nucleophiles), the lactone ring could be opened to yield functionalized ortho-substituted toluene (B28343) derivatives, which are valuable synthetic intermediates.

Reactions involving the Enolate: Generation of an enolate or its equivalent at the C-3 position could open pathways for novel carbon-carbon bond formations.

The table below outlines potential reactivity studies.

Реакційна здатність та трансформації (Reactivity and Transformations)

Reaction Type Proposed Reagents/Conditions Expected Product Class Rationale/Significance
C-3 Substitution Various N, S, O, C-nucleophiles with Lewis/Brønsted acid 3-Amino, 3-Thio, 3-Alkoxy, 3-Alkyl/Aryl isobenzofuranones Access to a diverse library of derivatives for biological screening.
Cycloadditions Dienes (e.g., cyclopentadiene), Nitrile Oxides, DMAD Novel polycyclic and spirocyclic heterocyclic systems Construction of complex molecular architectures with potential bioactivity. pku.edu.cnacs.org
Reductive Ring Opening Strong hydrides (e.g., LiAlH₄) 2-(Hydroxymethyl)-5-methylbenzyl alcohol derivatives Access to functionalized diol building blocks.

| Enolate Chemistry | Strong base (e.g., LDA) followed by electrophiles (e.g., alkyl halides) | 3-Alkylated isobenzofuranones | Introduction of further complexity and chiral centers. |

Advanced Mechanistic Studies using Modern Techniques

A fundamental understanding of the formation and reactivity of This compound is crucial for optimizing synthetic routes and predicting its chemical behavior. Modern physical organic chemistry techniques can provide unprecedented insight.

Proposed Mechanistic Investigations:

Kinetic Analysis: Detailed kinetic studies of the formation of the lactone can help elucidate the rate-determining steps and the influence of catalysts and reaction conditions. caltech.eduacs.org This can be particularly insightful for optimizing the novel synthetic routes proposed in section 7.1.

Isotopic Labeling Studies: The mechanism of lactone formation, particularly the origin of the lactone oxygen, can be unequivocally determined using ¹⁸O-labeling. pearson.comlibretexts.orgyale.edu For instance, reacting 2-formyl-5-methylbenzoic acid with ¹⁸O-labeled methanol (CH₃¹⁸OH) and tracing the label's position in the product and byproduct water would confirm the reaction pathway. pearson.comvaia.comyoutube.com

Computational DFT Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the geometries of intermediates and products. pku.edu.cnmdpi.commdpi.comscienceopen.com This can help rationalize observed reactivity and regioselectivity, and guide the design of more efficient catalysts.

Computational Design of New Isobenzofuranone Derivatives for Specific Chemical Functions

Computational chemistry offers a powerful toolkit to accelerate the discovery of new molecules with tailored properties, bypassing the need for exhaustive and costly synthesis and screening. ajpchem.org Future research should leverage these in silico methods to design novel derivatives of This compound .

In Silico Drug and Materials Design Strategies:

Quantitative Structure-Activity Relationship (QSAR): By generating a small, diverse library of derivatives and evaluating their biological activity (e.g., as enzyme inhibitors or antimicrobial agents), 3D-QSAR models like CoMFA and CoMSIA can be built. nih.govmdpi.commdpi.com These models can then predict the activity of virtual compounds, guiding the synthesis of more potent analogues.

Pharmacophore Modeling and Virtual Screening: Based on the structure of known active isobenzofuranones or the active site of a biological target, a pharmacophore model can be developed. This model can be used to screen large virtual libraries to identify new derivatives of the target compound with a high probability of being active. nih.govresearchgate.net

Molecular Docking: The binding mode and affinity of designed derivatives within the active site of a target protein (e.g., an enzyme or receptor) can be simulated. rsc.org This provides insights into key interactions and helps in optimizing the molecular structure for enhanced binding and specificity.

The table below summarizes the proposed computational workflow.

Інформаційно-технологічний дизайн (In Silico Design)

Technique Objective Methodology Expected Outcome
3D-QSAR Predict biological activity Develop CoMFA/CoMSIA models from a training set of synthesized analogues. Contour maps indicating regions for steric/electronic modification to enhance activity. mdpi.commdpi.com
Pharmacophore Modeling Identify novel active scaffolds Generate a hypothesis based on known active compounds and screen virtual libraries. A short list of novel derivatives with high predicted activity for synthesis. nih.gov
Molecular Docking Understand ligand-receptor interactions Dock designed compounds into the binding site of a target protein. Prediction of binding affinity and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). rsc.org

| ADME/T Prediction | Assess drug-likeness | Use computational models (e.g., based on Lipinski's Rule of Five) to predict absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov | Prioritization of candidates with favorable pharmacokinetic and safety profiles. |

By systematically pursuing these future research directions, the scientific community can fully elucidate the chemical potential of This compound , paving the way for the development of new functional molecules for a variety of applications.

Q & A

Q. Table 1: Synthetic Methods Comparison

PrecursorCatalyst/SolventTemperatureYieldReference
4-Methoxybenzoic acidPd(OAc)₂, CH₂Br₂140°C33%
5-Methylphthalic anhydrideH₂SO₄, THFReflux40%

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Key variables include catalyst loading, solvent polarity, and reaction time. For palladium-catalyzed routes, increasing catalyst concentration (e.g., from 0.1 to 0.3 mmol) and using polar aprotic solvents (e.g., DMF) can enhance cyclization efficiency . Microwave-assisted synthesis reduces reaction time and improves purity by minimizing side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : Resolve crystal packing and bond lengths (e.g., SHELXL refinement for planar molecular geometry) .
  • NMR spectroscopy : Confirm substitution patterns (e.g., δ 3.89 ppm for methoxy protons in 1^1H NMR) .
  • HREIMS : Validate molecular weight (e.g., m/z 165.0552 for [M+H]+^+) .

Advanced: How do substitution patterns (methoxy vs. methyl) influence biological activity?

Answer:
Methoxy groups enhance electron density, increasing antioxidant potential, while methyl groups improve lipophilicity and membrane permeability. Comparative enzyme inhibition studies (Table 2) reveal that methoxy substitution at position 5 reduces COX-2 inhibition (IC₅₀ = 25 µM) compared to hydroxyl analogs (IC₅₀ = 15 µM) due to steric hindrance .

Q. Table 2: Enzyme Inhibition Profiles

EnzymeInhibition TypeIC₅₀ (µM)Reference
Cyclooxygenase (COX-2)Competitive25
Aldose ReductaseMixed15

Advanced: How to resolve contradictions in reported reaction yields (e.g., 33% vs. 40%)?

Answer:
Discrepancies arise from precursor purity, catalyst deactivation, or solvent effects. For instance, Pd(OAc)₂ degrades in acidic media, reducing yield in H₂SO₄-mediated routes. Chromatographic purification (hexane:EtOAc, 2:1) mitigates byproduct formation .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • DFT calculations : Optimize transition states for cyclization reactions (e.g., activation energy ~25 kcal/mol for Pd-catalyzed pathways) .
  • Molecular docking : Simulate binding interactions with COX-2 (AutoDock Vina scoring: -9.2 kcal/mol) .

Basic: How is phytotoxic activity evaluated for this compound?

Answer:
Bioassays using Arabidopsis thaliana seedlings measure root growth inhibition. A 50 µM solution reduces root elongation by 60% compared to controls, indicating potent phytotoxicity .

Q. Table 3: Phytotoxicity Assay Data

Concentration (µM)Root Inhibition (%)Reference
5060
10085

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-5-methylisobenzofuran-1(3H)-one
Reactant of Route 2
3-methoxy-5-methylisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.